molecular formula C23H19N3O3S B14960162 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B14960162
M. Wt: 417.5 g/mol
InChI Key: WMHKVKSXUQRHDV-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2-methoxybenzyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may modulate various signaling pathways, including those involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide is unique due to its specific structure, which combines a thiadiazole ring with a phenoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

InChI

InChI=1S/C23H19N3O3S/c1-28-19-13-7-5-9-16(19)15-21-25-26-23(30-21)24-22(27)18-12-6-8-14-20(18)29-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,24,26,27)

InChI Key

WMHKVKSXUQRHDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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